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(1-Methyl-2-pyrrolidinyl)methyl Acetate

Cat. No.: B13667113
M. Wt: 157.21 g/mol
InChI Key: FWIPWGKIXPWMQG-UHFFFAOYSA-N
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Description

Contextualization within Pyrrolidine (B122466) Alkaloid Chemistry

The pyrrolidine ring is a foundational structural element in a large class of natural products known as pyrrolidine alkaloids. mdpi.com These alkaloids are synthesized by a wide variety of organisms, from plants to microorganisms, and exhibit a vast range of pharmacological activities. researchgate.net The simple, saturated N-methylpyrrolidine ring, as seen in (1-Methyl-2-pyrrolidinyl)methyl Acetate (B1210297), is a recurring motif in this class.

Perhaps the most widely recognized pyrrolidine alkaloid is nicotine (B1678760), which features an N-methylpyrrolidine ring linked to a pyridine (B92270) ring. Other examples include hygrine (B30402) and cuscohygrine, which, like the subject compound, possess a substituent at the 2-position of the N-methylpyrrolidine ring. mdpi.com While (1-Methyl-2-pyrrolidinyl)methyl Acetate is a synthetic construct, its core structure is analogous to the N-methyl-2-substituted pyrrolidine core of these natural alkaloids. The primary difference lies in the nature of the substituent at the C2 position; in the target compound, it is an acetoxymethyl group (-CH₂OAc), a functional group not typically found in this arrangement in common natural alkaloids but is readily accessible through synthetic modification.

Table 1: Structural Comparison of this compound and Selected Natural Pyrrolidine Alkaloids

Compound NameCore StructureSubstituent at N1Substituent at C2
This compoundPyrrolidineMethyl (-CH₃)Acetoxymethyl (-CH₂OC(O)CH₃)
NicotinePyrrolidineMethyl (-CH₃)3-Pyridyl
HygrinePyrrolidineMethyl (-CH₃)Acetonyl (-CH₂C(O)CH₃)

Overview of Research Trajectories for the Compound

Specific research focused exclusively on this compound is not prominent in published literature. However, the research trajectory for such a compound can be logically inferred from studies on its immediate precursor, (1-Methyl-2-pyrrolidinyl)methanol, also known as N-methylprolinol. biosynth.comnih.gov This precursor is a well-documented chiral building block in organic synthesis. chemicalbook.com

The primary research trajectory for (1-Methyl-2-pyrrolidinyl)methanol involves its use as a versatile intermediate in the synthesis of more complex molecules. mdpi.com For example, it serves as a reagent in the creation of amidines and guanidines that have been investigated for potent antimalarial activity. cenmed.com

A logical and common step in synthetic and medicinal chemistry is the modification of a key functional group, such as the primary alcohol in (1-Methyl-2-pyrrolidinyl)methanol, to explore its impact on biological activity. Esterification is a fundamental transformation to achieve this. The synthesis of this compound via the acetylation of its parent alcohol represents a straightforward derivatization. researchgate.net The research purpose of such a synthesis would be to create an analogue with altered physicochemical properties, such as lipophilicity, solubility, and susceptibility to metabolic hydrolysis by esterase enzymes. This approach is a standard strategy in drug discovery to investigate structure-activity relationships (SAR). rsc.org Therefore, the research trajectory for the title compound is best understood as a potential branch in the broader exploration of bioactive molecules derived from the N-methylpyrrolidine scaffold.

Table 2: Research Profile of the Precursor, (1-Methyl-2-pyrrolidinyl)methanol

Compound NameSynthesis MethodDocumented Research Applications
(1-Methyl-2-pyrrolidinyl)methanolN-alkylation and reduction of L-proline derivatives; Reductive amination of (RS)-pyrrolidin-2-ylmethanol. chemicalbook.comresearchgate.netChiral auxiliary and ligand in asymmetric synthesis; Reagent for synthesizing potential antimalarial compounds. cenmed.com

Historical Perspective of Chemical and Biological Investigations

The historical investigation of compounds containing the pyrrolidine ring system is deeply rooted in the study of natural products. For centuries, plants containing alkaloids such as nicotine and atropine (B194438) (which contains a related tropane (B1204802) ring derived from pyrrolidine) have been known for their potent physiological effects. This history spurred the development of organic chemistry, as scientists sought to isolate, identify, and ultimately synthesize these complex molecules. mdpi.com

The 20th century saw a shift towards the synthesis of novel, non-natural pyrrolidine derivatives, driven by the goal of creating new therapeutic agents. nih.gov The synthesis of the basic N-methylpyrrolidine ring became a routine process, with modern research focusing on more efficient and environmentally friendly "green" chemistry approaches. researchgate.net

A significant focus of historical and ongoing research has been the functionalization of the pyrrolidine ring, particularly using the readily available and chiral amino acid, proline, as a starting material. mdpi.com This led to the synthesis and commercial availability of key intermediates like (S)-(-)-1-Methyl-2-pyrrolidinemethanol. The availability of such chiral building blocks has been crucial for the development of stereoselective synthesis methods.

While direct biological studies on this compound are not found in major research databases, the historical context of medicinal chemistry suggests its place. The creation of simple esters from biologically active alcohols is a classic tactic. Acetylation can serve as a strategy to create a prodrug, where the less active ester is metabolized in the body to release the active parent alcohol. Alternatively, the ester itself may exhibit a unique biological profile. The investigation of ester derivatives of various molecular scaffolds is a recurring theme in the historical search for novel bioactive compounds. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B13667113 (1-Methyl-2-pyrrolidinyl)methyl Acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1-methylpyrrolidin-2-yl)methyl acetate

InChI

InChI=1S/C8H15NO2/c1-7(10)11-6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3

InChI Key

FWIPWGKIXPWMQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCCN1C

Origin of Product

United States

Ii. Synthetic Methodologies for 1 Methyl 2 Pyrrolidinyl Methyl Acetate and Its Analogs

Stereoselective and Asymmetric Synthesis Routes

The stereochemical configuration of substituents on the pyrrolidine (B122466) ring is crucial for the biological activity of many of its derivatives. Consequently, considerable effort has been dedicated to developing synthetic methods that allow for precise control over the stereochemistry of the final product.

Enantioselective Approaches to Pyrrolidine Cores

The enantioselective synthesis of the pyrrolidine core is a cornerstone of modern organic synthesis, enabling access to optically pure compounds. mdpi.com A variety of strategies have been developed to achieve this, often relying on the use of chiral catalysts or starting materials derived from the chiral pool.

One prominent approach involves the asymmetric [3+2] cycloaddition reaction between azomethine ylides and alkenes. acs.orgacs.org This method is highly effective for constructing the pyrrolidine ring with simultaneous control over multiple stereocenters. The use of chiral ligands in combination with metal catalysts, such as silver or iridium, can induce high levels of enantioselectivity in these cycloaddition reactions. acs.orgacs.org For instance, the use of a chiral iridacycle catalyst has been shown to facilitate the double allylic substitution of ammonia (B1221849) onto a carbonate, leading to the formation of a chiral pyrrolidine precursor with high yield and selectivity. acs.org

Another powerful strategy is the use of organocatalysis. Chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers, have proven to be exceptionally effective in a wide range of chemical transformations. beilstein-journals.orgnih.gov These catalysts can activate substrates through the formation of chiral iminium ions or enamines, guiding the stereochemical outcome of the reaction. mdpi.com

The chiral pool, which consists of readily available, enantiomerically pure natural products, also serves as a valuable starting point for the synthesis of chiral pyrrolidines. beilstein-journals.orgmdpi.com For example, (S)-proline and its derivatives are frequently used as starting materials for the synthesis of a variety of pyrrolidine-containing drugs. mdpi.com

Table 1: Comparison of Enantioselective Approaches to Pyrrolidine Cores

Approach Key Features Advantages Disadvantages
Asymmetric [3+2] Cycloaddition Utilizes azomethine ylides and alkenes with chiral catalysts (e.g., Ag, Ir). acs.orgacs.org High efficiency in constructing the pyrrolidine ring; controls multiple stereocenters simultaneously. acs.org May require careful optimization of catalysts and reaction conditions.
Organocatalysis Employs chiral pyrrolidine-based catalysts (e.g., diarylprolinol silyl ethers). beilstein-journals.orgnih.gov Environmentally friendly (metal-free); high enantioselectivity. mdpi.com Catalyst loading and substrate scope can be limitations.

| Chiral Pool Synthesis | Starts from readily available, enantiopure natural products (e.g., (S)-proline). beilstein-journals.orgmdpi.com | Access to optically pure starting materials; well-established routes. mdpi.com | Limited structural diversity based on the available chiral pool. |

Chiral Auxiliary and Organocatalytic Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. This strategy has been successfully applied to the synthesis of substituted pyrrolidines. For example, chiral N-tert-butanesulfinylamines have been used as effective chiral auxiliaries in the diastereoselective synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions. acs.org The sulfinyl group directs the stereochemical course of the reaction, leading to the formation of the desired diastereomer with high selectivity. acs.org

Organocatalysis, as mentioned earlier, represents a powerful alternative to metal-based catalysis and the use of chiral auxiliaries. mdpi.com Pyrrolidine-based organocatalysts are particularly effective due to their ability to mimic the activation modes of enzymes. mdpi.com They can form covalent bonds with substrates, creating a chiral environment that directs the approach of the second reactant. mdpi.com This strategy has been employed in a variety of reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions, to produce enantioenriched pyrrolidine derivatives. beilstein-journals.orgnih.gov

Diastereoselective Control in Synthesis

In many synthetic routes to substituted pyrrolidines, multiple stereocenters are created. Controlling the relative stereochemistry of these centers, or diastereoselectivity, is a critical aspect of the synthesis. Diastereoselective control can be achieved through various means, including substrate control, reagent control, and catalyst control.

Substrate-controlled diastereoselection relies on the inherent stereochemistry of the starting material to direct the formation of new stereocenters. For instance, the use of chiral imines derived from (R)-glyceraldehyde acetonide allows for the diastereoselective allylation to produce chiral homoallylic amines, which can then be cyclized to form substituted pyrrolidines. beilstein-journals.orgnih.gov

Reagent-controlled methods involve the use of a chiral reagent to induce diastereoselectivity. This is often seen in reactions involving chiral auxiliaries, as discussed previously.

Catalyst-controlled diastereoselection is a highly versatile approach where the catalyst dictates the stereochemical outcome. Lewis acid-catalyzed multicomponent reactions have been shown to be highly effective in the diastereoselective synthesis of functionalized pyrrolidines with multiple stereocenters. nih.gov For example, the TiCl4-catalyzed reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent affords highly substituted pyrrolidine derivatives as a single diastereomer. nih.gov Similarly, Yb(OTf)3 has been found to be an efficient catalyst for the three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters to produce pyrrolidines with high cis-diastereoselectivity. organic-chemistry.org

Novel Synthetic Pathways and Process Optimization

In addition to stereoselective methods, the development of novel and efficient synthetic pathways is a continuous effort in organic chemistry. This includes the exploration of convergent and divergent strategies, as well as the incorporation of green chemistry principles to create more sustainable synthetic processes.

Convergent and Divergent Synthetic Strategies

Convergent synthesis is a strategy that involves the separate synthesis of fragments of a complex molecule, which are then joined together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step. In the context of pyrrolidine synthesis, a convergent approach might involve the synthesis of a substituted pyrrolidine core, which is then coupled with various side chains to generate a library of analogs.

Divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. This strategy is particularly useful for creating a diverse range of analogs for structure-activity relationship studies. For example, a functionalized pyrrolidine intermediate can be subjected to a variety of different chemical transformations to introduce diverse substituents around the pyrrolidine ring.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry is a set of principles that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The application of these principles to the synthesis of pyrrolidines is an area of growing importance.

Key green chemistry principles include:

Prevention of waste: It is better to prevent waste than to treat it after it has been created. acs.org

Atom economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of less hazardous chemical syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. acs.org

Use of safer solvents and auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. acs.org

Design for energy efficiency: Energy requirements should be minimized. acs.org

Use of renewable feedstocks: A raw material or feedstock should be renewable rather than depleting. acs.org

Reduction of derivatives: Unnecessary derivatization should be minimized or avoided. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu

In the synthesis of pyrrolidine derivatives, green chemistry principles can be applied in several ways. For example, the use of organocatalysis avoids the need for potentially toxic and expensive metal catalysts. mdpi.com Multicomponent reactions are also considered green as they often proceed in a single step, reducing the number of synthetic operations and the amount of waste generated. nih.gov The use of environmentally benign solvents, such as water or ethanol (B145695), is another important aspect of green pyrrolidine synthesis. For instance, a highly sustainable route to pyrrolidone derivatives has been developed using the biosourced levulinic acid in the absence of any additive, catalyst, or solvent. rsc.org

Table 2: Application of Green Chemistry Principles in Pyrrolidine Synthesis

Green Chemistry Principle Application in Pyrrolidine Synthesis Example
Catalysis Use of organocatalysts instead of metal catalysts. mdpi.com Diarylprolinol silyl ether catalyzed Michael additions. beilstein-journals.orgnih.gov
Atom Economy Multicomponent reactions that incorporate all reactants into the final product. nih.gov TiCl4-catalyzed three-component synthesis of substituted pyrrolidines. nih.gov
Safer Solvents Use of environmentally friendly solvents like water or ethanol. Multicomponent synthesis of 2-pyrrolidinone (B116388) derivatives in ethanol.

| Renewable Feedstocks | Use of starting materials derived from biomass. rsc.org | Synthesis of pyrrolidone derivatives from levulinic acid. rsc.org |

Industrial Scale-Up Considerations

For the first stage, the industrial synthesis of N-methylated pyrrolidine derivatives often involves high temperatures and pressures. For example, the related compound N-Methyl-2-pyrrolidone (NMP) is produced by reacting gamma-butyrolactone (B3396035) (γ-BL) with monomethylamine at temperatures of 200-350°C and pressures around 10 MPa. google.com Such conditions necessitate specialized high-pressure reactors and robust safety protocols to manage risks associated with reactive chemicals at elevated temperatures and pressures. google.com A key consideration is managing gaseous byproducts and unreacted reagents, which often requires recycling streams to improve atom economy, as seen in NMP production where unreacted methylamines are returned to the initial reaction step. google.com

The second stage, the esterification of (1-Methyl-2-pyrrolidinyl)methanol with an acetylating agent (like acetic acid or acetic anhydride), presents its own set of challenges on an industrial scale. Esterification reactions are typically equilibrium-limited. To drive the reaction towards the product, reactive distillation is a common industrial strategy. iscre.org This technique involves simultaneously carrying out the reaction and separating the products, which can effectively remove water, a byproduct that can shift the equilibrium back towards the reactants. However, the production of methyl acetate (B1210297) is known to form low-boiling azeotropic mixtures with both the reactant methanol (B129727) and the byproduct water, which complicates purification. iscre.org Similar challenges can be anticipated in the synthesis of (1-Methyl-2-pyrrolidinyl)methyl Acetate. Therefore, process design must account for complex distillation schemes or alternative separation techniques like extractive distillation to achieve high product purity. iscre.org

Catalyst selection is paramount for both stages. While laboratory syntheses may use potent but expensive reducing agents like lithium aluminum hydride (LiAlH₄), industrial processes favor cheaper and safer catalytic hydrogenation methods, for instance, using palladium on carbon (Pd/C) catalysts. google.comchemicalbook.com For esterification, solid acid catalysts like ion-exchange resins are often preferred in industrial settings because they are easily separated from the reaction mixture, reduce corrosion issues associated with liquid acids, and can be regenerated and reused.

Finally, process monitoring and control are critical for ensuring consistent product quality and safety on a large scale. This includes real-time analysis of reaction progress and impurity profiles. researchgate.net The isolation and purification of the final product must be robust, often involving crystallization or multi-stage distillation to meet stringent purity requirements. google.comresearchgate.net

Table 1: Key Industrial Scale-Up Considerations

Parameter Consideration Example/Relevance to Synthesis
Reaction Conditions High temperature and pressure may be required for precursor synthesis, demanding specialized equipment. Synthesis of related N-methyl heterocycles often occurs at 200-350°C and >1000 psi. google.com
Catalyst Shift from stoichiometric reagents (e.g., LiAlH₄) to catalytic systems (e.g., Pd/C) for cost and safety. Easy separation and reusability are key. Use of heterogeneous catalysts like ion-exchange resins for esterification simplifies product work-up.
Process Control Equilibrium-driven reactions like esterification require strategies to drive product formation. Reactive distillation can be employed to remove water byproduct and shift equilibrium. iscre.org
Purification Potential for azeotrope formation complicates separation via standard distillation. The methyl acetate/water azeotrope necessitates advanced separation techniques. iscre.org
Safety Handling of flammable solvents, high pressures, and potentially reactive intermediates requires rigorous safety protocols. Hydrogenation steps for precursor synthesis carry risks that must be managed. google.comgoogle.com
Waste Management Minimizing waste streams and recycling unreacted materials are crucial for economic and environmental viability. Recycling of unreacted amines is a standard practice in industrial amine chemistry. google.com

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies on the strategic construction and modification of key precursors and intermediates. mdpi.comnih.gov The core of the molecule is the pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen. tandfonline.com Methodologies for synthesizing this class of compounds can be broadly divided into two approaches: utilizing a pre-existing, optically pure cyclic precursor or constructing the pyrrolidine ring from an acyclic starting material through cyclization reactions. mdpi.comresearchgate.net The former approach is often preferred in pharmaceutical synthesis as it leverages the readily available chiral pool of natural products to ensure the production of optically pure compounds with high yields. mdpi.comresearchgate.net

Synthesis of Key Pyrrolidine Intermediates

The most critical intermediate for the synthesis of this compound is (1-Methyl-2-pyrrolidinyl)methanol. The synthesis of this intermediate typically begins with a simpler, non-methylated precursor, (S)-pyrrolidin-2-ylmethanol, also known as (S)-prolinol. researchgate.net

(S)-prolinol is most commonly prepared by the reduction of the naturally occurring amino acid, L-proline, or its esters. mdpi.comresearchgate.net Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is frequently used in laboratory settings to reduce proline directly to prolinol in good yields. mdpi.comresearchgate.net An alternative and often milder reagent is lithium borohydride (B1222165) (LiBH₄). mdpi.comresearchgate.net

Once (S)-prolinol is obtained, the final step to the key intermediate is N-methylation. This can be achieved through various methods. A common laboratory procedure is reductive amination, where (S)-pyrrolidin-2-ylmethanol is treated with formaldehyde (B43269) in the presence of a reducing agent. A catalytic hydrogenation approach using palladium on carbon (Pd/C) under a hydrogen atmosphere is an effective method for this transformation. chemicalbook.com

Another route involves the direct alkylation of the secondary amine of the pyrrolidine ring. However, this method can sometimes lead to over-alkylation, and thus reductive amination is often preferred for its selectivity. The synthesis of N-methylpyrrolidine itself can be accomplished by reacting methylamine (B109427) with 1,4-dibromobutane, demonstrating a fundamental approach to forming the N-methylated ring system. researchgate.net

Table 2: Synthetic Routes to Key Pyrrolidine Intermediates

Intermediate Starting Material Key Reagents/Catalyst Typical Yield Reference
(S)-Pyrrolidin-2-ylmethanol L-Proline Lithium aluminum hydride (LiAlH₄) Good mdpi.comresearchgate.net
(S)-Pyrrolidin-2-ylmethanol L-Proline Lithium borohydride (LiBH₄) Good mdpi.comresearchgate.net
(1-Methyl-2-pyrrolidinyl)methanol (RS)-Pyrrolidin-2-ylmethanol Formaldehyde, 10% Pd/C, H₂ 56% chemicalbook.com
N-Methylpyrrolidine 1,4-Dibromobutane, Methylamine Potassium carbonate (K₂CO₃) ~50% researchgate.net

Derivatization from Related Natural Products or Precursors

The use of natural products as starting materials is a cornerstone of stereoselective synthesis for pyrrolidine-containing compounds. mdpi.comresearchgate.net The vast chiral pool of nature provides optically pure and structurally diverse scaffolds that can be chemically modified to produce complex target molecules.

The amino acids L-proline and L-4-hydroxyproline are the most prominent natural precursors for this class of compounds. mdpi.comresearchgate.net Their inherent chirality is a significant advantage, as it provides a straightforward route to enantiomerically pure products, which is often a critical requirement for pharmacologically active molecules. acs.org The synthesis of many pyrrolidine-based drugs begins with one of these two amino acids. mdpi.comresearchgate.net

The transformation of proline into key intermediates like (S)-prolinol via reduction is a fundamental and widely used strategy. mdpi.comresearchgate.net Similarly, 4-hydroxyproline (B1632879) can be used to introduce additional functionality onto the pyrrolidine ring, which can then be manipulated in subsequent synthetic steps. For instance, Boc-protected trans-4-hydroxy-L-proline is a common starting material for more complex pyrrolidine derivatives. nih.gov

Beyond simple amino acids, more complex alkaloids that contain a pyrrolidine or pyrrolidinone motif can also serve as starting points for synthesis. nih.gov While less common for simple targets, the chemical modification of complex natural products like streptogramin antibiotics or other peptide-based natural products containing proline fragments represents a viable synthetic strategy. nih.gov However, for a relatively simple molecule like this compound, the use of L-proline remains the most direct and efficient natural precursor route. rsc.org

Table 3: Derivatization from Natural Precursors

Natural Precursor Key Transformation Resulting Intermediate/Product Class
L-Proline Reduction of carboxylic acid (S)-Pyrrolidin-2-ylmethanol mdpi.comresearchgate.net
L-4-Hydroxyproline Protection, oxidation, and other functional group manipulations Functionalized pyrrolidine derivatives nih.gov
Pyrrole Catalytic reduction/cycloaddition Pyrrolidine and pyrrolidinone frameworks nih.gov
Peptide Natural Products (containing proline) Hydrolysis and derivatization Chiral pyrrolidine fragments nih.gov

Iii. Chemical Reactivity and Derivatization of 1 Methyl 2 Pyrrolidinyl Methyl Acetate

Fundamental Reaction Mechanisms

The inherent reactivity of the ester and the pyrrolidine (B122466) ring allows for predictable, yet versatile, chemical modifications.

The ester linkage in (1-Methyl-2-pyrrolidinyl)methyl Acetate (B1210297) is susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent alcohol and carboxylic acid. This process can be catalyzed by either acid or base. mdpi.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. canada.ca Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to yield (1-Methyl-2-pyrrolidinyl)methanol and acetic acid. researchgate.net This reaction is reversible. mdpi.com

In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible process. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates an alkoxide ion, in this case, the (1-Methyl-2-pyrrolidinyl)methoxide ion, to form acetic acid. The alkoxide ion, being a strong base, immediately deprotonates the newly formed acetic acid, driving the reaction to completion and forming sodium acetate and (1-Methyl-2-pyrrolidinyl)methanol. mdpi.com

The reverse reaction, esterification, is typically achieved by reacting (1-Methyl-2-pyrrolidinyl)methanol with acetic acid or a more reactive derivative like acetyl chloride or acetic anhydride, often under acidic conditions to catalyze the reaction. uctm.edu Microwave-assisted esterification has also been shown to be an effective method for producing esters like methyl acetate, suggesting its potential applicability for synthesizing the title compound with high efficiency. researchgate.net

Table 1: Hydrolysis and Esterification of (1-Methyl-2-pyrrolidinyl)methyl Acetate

Reaction Type Reagents Catalyst Products
Acid-Catalyzed Hydrolysis Water Dilute H₂SO₄ or HCl (1-Methyl-2-pyrrolidinyl)methanol, Acetic Acid
Base-Catalyzed Hydrolysis Water NaOH or KOH (1-Methyl-2-pyrrolidinyl)methanol, Sodium Acetate

The nitrogen atom of the pyrrolidine ring in this compound is a tertiary amine. As such, it possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation reactions. This reaction, known as the Menschutkin reaction, involves the treatment of the tertiary amine with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a quaternary ammonium (B1175870) salt. nih.govresearchgate.net The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com

While the nitrogen is already methylated, further alkylation leads to the formation of a permanently charged quaternary ammonium cation. The reactivity in these reactions can be influenced by the nature of the alkylating agent and the reaction conditions, such as solvent and temperature. researchgate.net

Acylation reactions at the nitrogen are not possible as it is a tertiary amine with no available protons to be substituted. However, acylation could potentially be targeted at the carbon atoms of the pyrrolidine ring if the ring is first deprotonated with a strong base, although this is less common than N-alkylation.

Synthesis of Chemically Modified Analogs and Derivatives

The core structure of this compound serves as a versatile template for the synthesis of a wide range of derivatives through modifications at the acetate group, the pyrrolidine ring, or the nitrogen atom.

The acetate portion of the molecule can be readily modified. One common method is transesterification, where the methyl group of the acetate is exchanged for a different alkyl or aryl group. masterorganicchemistry.com This is typically achieved by reacting this compound with an excess of a different alcohol (e.g., ethanol (B145695), propanol) in the presence of an acid or base catalyst. masterorganicchemistry.com This equilibrium-driven reaction allows for the synthesis of a library of ester analogs. For example, reacting the title compound with ethanol would yield (1-Methyl-2-pyrrolidinyl)methyl propionate. The interesterification of triglycerides with methyl acetate to produce biodiesel and triacetin (B1683017) is a large-scale industrial example of this type of reaction. researchgate.netmdpi.com

Another significant modification is the reduction of the ester group. Using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can reduce the ester to its corresponding primary alcohol, (1-Methyl-2-pyrrolidinyl)methanol. google.com This transformation provides a key intermediate for further derivatization.

Table 2: Examples of Acetate Moiety Modifications

Modification Type Reagents Product
Transesterification Ethanol, Acid/Base Catalyst (1-Methyl-2-pyrrolidinyl)methyl Propionate

The pyrrolidine ring itself offers several positions for derivatization, enabling the introduction of various functional groups and significantly altering the molecule's properties. The synthesis of many pyrrolidine-containing drugs relies on the functionalization of this heterocyclic core. mdpi.comnih.gov

One strategy involves the deprotonation of the ring at a carbon atom adjacent to the nitrogen (the α-carbon) using a strong base, such as sec-butyllithium (B1581126) in the presence of a chiral ligand like (-)-sparteine, followed by reaction with an electrophile. researchgate.net This can lead to the introduction of substituents at the C-5 position. Similar strategies could potentially be applied to functionalize the C-3 and C-4 positions of the ring.

Alternatively, derivatization can be achieved by starting with a pre-functionalized pyrrolidine precursor, such as 4-hydroxyproline (B1632879), and then building the rest of the molecule. mdpi.com This approach allows for the synthesis of derivatives with substituents at specific positions on the pyrrolidine ring, such as hydroxyl or amino groups. The synthesis of pyrovalerone analogs, for instance, often involves reactions that modify or build upon a substituted pyrrolidine ring. nih.gov

As previously mentioned in the context of alkylation, the tertiary nitrogen of the pyrrolidine ring is readily converted into a quaternary ammonium salt. mdpi.com This transformation is typically achieved through the Menschutkin reaction, where the compound is treated with an alkyl halide. mdpi.com For example, reaction with iodomethane (B122720) would yield N,N-dimethyl-2-(acetoxymethyl)pyrrolidinium iodide.

The synthesis of these salts is often straightforward, and in some cases can be accelerated using microwave irradiation. nih.gov Quaternary ammonium salts are ionic compounds with a permanent positive charge on the nitrogen atom. mdpi.com This structural feature imparts unique physical and biological properties, and these derivatives are widely studied for various applications. The nature of the counter-ion (e.g., halide, acetate) can also be varied, further expanding the range of possible derivatives. researchgate.net

Table 3: Quaternization of this compound

Alkylating Agent Product Name
Iodomethane N,N-Dimethyl-2-(acetoxymethyl)pyrrolidinium iodide
Ethyl Bromide N-Ethyl-N-methyl-2-(acetoxymethyl)pyrrolidinium bromide

Chemical Stability and Degradation Pathways (Non-Environmental)

Detailed experimental studies on the chemical stability and non-environmental degradation pathways specifically for this compound are not extensively available in publicly accessible scientific literature. However, the chemical stability of the compound can be inferred from the reactivity of its core functional groups: the tertiary amine within the N-methylpyrrolidine ring and the methyl ester group.

Based on the general principles of organic chemistry, the stability of this compound is expected to be influenced by several factors, most notably pH and temperature.

pH: The ester linkage is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.

Acidic Conditions: In the presence of acid, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This process would lead to the formation of (1-Methyl-2-pyrrolidinyl)methanol and acetic acid.

Basic Conditions: Under basic conditions, the ester can undergo saponification, which is the hydrolysis of an ester by a base (like sodium hydroxide). This reaction is effectively irreversible and results in the formation of an alcohol, (1-Methyl-2-pyrrolidinyl)methanol, and the salt of the carboxylic acid (e.g., sodium acetate). The rate of hydrolysis is generally faster under basic conditions than under acidic conditions.

Neutral Conditions: The neutral hydrolysis of esters is typically slow at room temperature but can be accelerated by increased temperature. researchgate.netscribd.com

Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including degradation reactions.

Hydrolysis: The rate of hydrolysis of the ester group increases with temperature. scribd.com

Thermal Decomposition: At elevated temperatures, the compound may undergo thermal decomposition. While specific data for this compound is unavailable, thermal degradation of related compounds like N-methyl-2-pyrrolidone (NMP) occurs at high temperatures (above 500°F or approximately 260°C). google.com It is plausible that this compound would also decompose at high temperatures, potentially through pathways involving the elimination of the acetate group or fragmentation of the pyrrolidine ring.

Interactive Data Table: Predicted Stability of this compound under Various Conditions

FactorConditionPredicted StabilityPrimary Degradation Pathway
pH Acidic (pH < 7)LowAcid-catalyzed hydrolysis
Neutral (pH ≈ 7)Moderate (decreases with temperature)Neutral hydrolysis
Basic (pH > 7)LowBase-catalyzed hydrolysis (saponification)
Temperature AmbientGenerally stable, moisture sensitiveSlow hydrolysis
ElevatedDecreased stabilityAccelerated hydrolysis and thermal decomposition

Specific experimental identification of the chemical degradation products of this compound is not detailed in the available literature. However, based on the predicted degradation pathways, the primary products of hydrolysis would be:

(1-Methyl-2-pyrrolidinyl)methanol

Acetic Acid (or its conjugate base, acetate, depending on the pH)

Thermal decomposition at higher temperatures could potentially lead to a more complex mixture of degradation products resulting from the fragmentation of both the ester group and the N-methylpyrrolidine ring. For the related compound N-methyl-2-pyrrolidone, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides. fishersci.com

Interactive Data Table: Predicted Degradation Products of this compound

Degradation PathwayConditionPredicted Products
HydrolysisAcidic, Basic, or Neutral pH(1-Methyl-2-pyrrolidinyl)methanol, Acetic Acid/Acetate
Thermal DecompositionHigh TemperatureComplex mixture, potentially including smaller amines, alkenes, carbon oxides, and nitrogen oxides.

Iv. Advanced Analytical Techniques for 1 Methyl 2 Pyrrolidinyl Methyl Acetate

Chromatographic Separation Methodologies

Chromatography is indispensable for separating (1-Methyl-2-pyrrolidinyl)methyl Acetate (B1210297) from reaction precursors, byproducts, and degradation products. The choice of technique depends on the analyte's volatility and the specific analytical goal, such as purity assessment or enantiomeric resolution.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of moderately polar, non-volatile compounds like (1-Methyl-2-pyrrolidinyl)methyl Acetate. Reversed-phase (RP) chromatography is the most common mode employed for such N-heterocyclic compounds. nih.govscilit.comresearchgate.net The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (typically octadecyl-bonded silica (B1680970), C18) and a polar mobile phase.

Due to the polar nature imparted by the pyrrolidine (B122466) ring and the ester group, achieving adequate retention on standard C18 columns can be challenging, sometimes requiring highly aqueous mobile phases. hplc.eufishersci.com The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). fda.govsielc.com The inclusion of a small amount of an acid, such as formic acid, in the mobile phase can improve peak shape by ensuring the tertiary amine on the pyrrolidine ring is consistently protonated. sielc.com Detection is typically accomplished using a UV detector, although coupling with a mass spectrometer (LC-MS) provides greater specificity and sensitivity. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Polar N-Heterocyclic Compounds

Parameter Typical Condition Purpose
Column C18 (Octadecyl Silica), 2-5 µm particle size Provides a nonpolar stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient Elutes compounds based on polarity.
Modifier 0.1% Formic Acid or Phosphoric Acid Improves peak shape by controlling the ionization state of the amine. sielc.com
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the separation and analysis time.
Detection UV (200-220 nm) or Mass Spectrometry (MS) Quantifies and identifies the eluted compound.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds such as this compound. researchgate.netresearchgate.netmdpi.com In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls.

For a compound containing both an ester and a cyclic amine, a mid-to-high polarity column, such as one with a polyethylene (B3416737) glycol (WAX) or a cyanopropylphenyl-polysiloxane stationary phase, is often effective. notulaebotanicae.ro These phases can interact with the polar functional groups of the analyte, providing good resolution from other volatile components. researchgate.netresearchgate.net A flame ionization detector (FID) is commonly used for quantification due to its robust and universal response to organic compounds. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred method, as it provides structural information based on the compound's mass spectrum. core.ac.uk

The 2-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, determining the enantiomeric purity is critical. nih.gov Chiral chromatography is the most effective method for this purpose. rsc.orgnih.govnih.gov

This separation is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely used and have proven versatile for resolving a broad range of chiral compounds, including heterocyclic structures. researchgate.netnih.govresearchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol (B145695), is crucial for achieving baseline separation. researchgate.netnih.gov Both HPLC and GC can be configured with chiral columns to perform this analysis. nih.govnih.gov

Table 2: Common Chiral Stationary Phases for Heterocyclic Compound Resolution

CSP Type Chiral Selector Typical Elution Mode
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) mdpi.com Normal Phase (Hexane/Alcohol) or Polar Organic Mode nih.gov
Cyclodextrin-Based Derivatized β-cyclodextrin nih.gov Gas Chromatography (GC) or Reversed-Phase (HPLC)
Pirkle-Type (Brush-Type) π-acidic or π-basic moieties Normal Phase (Hexane/Alcohol)

Spectroscopic Characterization Principles and Advanced Applications

Spectroscopic methods provide detailed information about the molecular structure of this compound, allowing for unambiguous identification and stereochemical assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. For this compound, ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework. nih.govnih.govd-nb.info

In the ¹H NMR spectrum, distinct signals are expected for each unique proton environment. Key resonances would include a singlet for the N-methyl group, a singlet for the acetyl methyl group, and a series of multiplets for the protons on the pyrrolidine ring and the adjacent methylene (B1212753) (-CH₂-) group. chemicalbook.comchemicalbook.com The protons of the methylene bridge are diastereotopic due to the adjacent chiral center and are expected to appear as a complex multiplet.

The stereochemistry of proline and its derivatives can be studied in detail using advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space proximity between protons, helping to confirm the relative configuration of substituents on the pyrrolidine ring. nih.govcopernicus.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity
Acetyl Methyl (CH₃-C=O) ~2.0 - 2.2 Singlet (s)
N-Methyl (N-CH₃) ~2.3 - 2.5 chemicalbook.comrsc.org Singlet (s)
Pyrrolidine Ring Protons ~1.7 - 3.5 chemicalbook.comchemicalbook.comresearchgate.net Multiplets (m)
Methylene Bridge (-CH₂-O) ~3.8 - 4.2 Multiplet (m)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org When coupled with Gas Chromatography (GC-MS), it is a highly sensitive and specific analytical tool.

Under Electron Ionization (EI), this compound is expected to undergo characteristic fragmentation. The molecular ion (M⁺) may be observed, but the most significant fragmentation pathway for cyclic amines is typically α-cleavage (cleavage of the bond adjacent to the nitrogen atom). miamioh.eduwhitman.eduwhitman.edu This would lead to the loss of the -CH₂OAc radical, resulting in a stable N-methylpyrrolidinium cation as a prominent peak. Another key fragmentation would be the cleavage of the ester bond. Analysis of these fragments allows for the confirmation of the different structural components of the molecule. nih.govrsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of these fragments, allowing for the determination of their elemental formulas and further confirming the fragmentation pathways. wvu.edunih.govwvu.edu

Table 4: Predicted Key EI-MS Fragmentation Ions for this compound

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
157 [C₈H₁₅NO₂]⁺ Molecular Ion (M⁺)
84 [C₅H₁₀N]⁺ α-cleavage with loss of •CH₂OCOCH₃
70 [C₄H₈N]⁺ Ring fragmentation/rearrangement
59 [C₂H₃O₂]⁺ Acetate ion fragment
43 [CH₃CO]⁺ Acylium ion from ester cleavage

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.gov As this compound possesses a stereocenter at the C2 position of the pyrrolidine ring, it exists as two non-superimposable mirror images (enantiomers). VCD measures the differential absorption of left and right circularly polarized infrared light by these enantiomers, providing a unique spectral fingerprint for each. researchgate.net

The determination of the absolute configuration of this compound via VCD involves a comparative methodology. First, the experimental VCD spectrum of one of the purified enantiomers is recorded. Concurrently, computational quantum chemistry calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for a chosen absolute configuration (e.g., the R-configuration). rsc.org

The process involves several key steps:

Conformational Search: The first step in the computational process is to identify all possible low-energy conformations of the molecule, as the final calculated spectrum is a population-weighted average of the spectra of these individual conformers. researchgate.net

Spectrum Calculation: For each stable conformer, the vibrational frequencies and VCD intensities are calculated using ab initio methods.

Spectral Comparison: The calculated, population-weighted average spectrum is then compared to the experimental spectrum. A match between the signs and relative intensities of the VCD bands of the experimental spectrum and the calculated spectrum for the R-enantiomer, for instance, would allow for the unambiguous assignment of the R-configuration to the enantiomer under investigation. Conversely, if the experimental spectrum is a mirror image of the calculated R-spectrum, the enantiomer is assigned the S-configuration. americanlaboratory.com

This combination of experimental measurement and theoretical calculation provides a reliable, non-destructive method for determining the absolute stereochemistry of chiral molecules like this compound without the need for X-ray crystallography. americanlaboratory.comnih.gov

Table 1: Illustrative Comparison of Experimental and Calculated VCD Data for Assignment of Absolute Configuration Note: This table presents hypothetical data to illustrate the comparison process.

Frequency (cm⁻¹) Experimental VCD Intensity (ΔA x 10⁻⁵) Calculated VCD Intensity for R-enantiomer (ΔA x 10⁻⁵) Assignment
2980 +2.5 +2.8 Match
1745 -5.1 -4.9 Match
1450 +1.8 +2.1 Match
1240 +3.3 +3.0 Match

UV-Vis and FTIR Spectroscopy for Electronic and Vibrational Transitions

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups: the ester and the N-methyl-pyrrolidine ring.

Key expected vibrational modes include:

C=O Stretch: A strong, sharp absorption band arising from the stretching vibration of the ester carbonyl group. Based on data for similar esters like methyl acetate, this peak is typically found in the 1750-1735 cm⁻¹ region. researchgate.net

C-O Stretch: The ester group will also exhibit C-O stretching vibrations, usually appearing as two distinct bands in the 1300-1000 cm⁻¹ range.

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and pyrrolidine methylene groups are expected in the 3000-2850 cm⁻¹ region.

C-N Stretch: The stretching vibration of the tertiary amine C-N bond within the ring and to the methyl group would typically appear in the 1250-1020 cm⁻¹ region.

The precise positions of these bands can provide insight into the molecule's structure and electronic environment.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
2970-2850 C-H (Alkyl) Symmetric & Asymmetric Stretching Medium to Strong
1745-1735 C=O (Ester) Stretching Strong
1470-1440 C-H (Alkyl) Bending Medium
1250-1150 C-O (Ester) Asymmetric Stretching Strong
1180-1100 C-N (Tertiary Amine) Stretching Medium to Weak

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Molecules with chromophores—atoms or groups that absorb light—will show characteristic absorbance at specific wavelengths. This compound is composed of a saturated N-methyl-pyrrolidine ring and an acetate group. Neither of these constitutes a strong chromophore for absorption in the typical UV-Vis range (200-800 nm).

The molecule lacks conjugated π-systems, which are responsible for strong absorption in the visible and near-UV regions. The expected electronic transitions are:

n → σ* transitions: Associated with the non-bonding electrons on the nitrogen and oxygen atoms. These transitions require high energy and typically occur in the far-UV region, below 200 nm.

n → π* transitions: Associated with the non-bonding electrons of the carbonyl oxygen in the ester group. This is a weak, symmetry-forbidden transition that typically appears at the edge of the standard UV range, around 200-220 nm.

Similar to N-methyl-2-pyrrolidone (NMP), which shows significant absorbance only at wavelengths below 450 nm and primarily in the deeper UV range, this compound is expected to be largely transparent in the visible and near-UV spectrum. researchgate.netnih.gov

Table 3: Predicted UV-Vis Absorption Characteristics for this compound

Wavelength (λmax) Electronic Transition Molar Absorptivity (ε) Region
~210 nm n → π* (C=O) Low UV

V. Theoretical and Computational Chemistry of 1 Methyl 2 Pyrrolidinyl Methyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods provide a detailed picture of the molecular geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In the context of (1-Methyl-2-pyrrolidinyl)methyl Acetate (B1210297), DFT calculations can be employed to determine its most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Table 1: Hypothetical Optimized Geometric Parameters for (1-Methyl-2-pyrrolidinyl)methyl Acetate from a DFT Calculation

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Predicted Value
Bond Length N1 C2 - - Value (Å)
C2 C6 - - Value (Å)
O1 C7 - - Value (Å)
Bond Angle C5 N1 C2 - Value (°)
N1 C2 C6 - Value (°)
O1 C7 O2 - Value (°)
Dihedral Angle C5 N1 C2 C3 Value (°)
N1 C2 C6 O1 Value (°)

Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), can be used to predict various spectroscopic properties of this compound.

For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to aid in the structural elucidation and identification of the compound. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted, providing valuable information about the chemical environment of each atom in the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound from Ab Initio Calculations

Spectroscopic Property Predicted Value
Major IR Vibrational Frequencies (cm⁻¹) e.g., C=O stretch, C-N stretch, C-H stretch
¹³C NMR Chemical Shifts (ppm) e.g., C=O, CH₃-N, CH₂-O
¹H NMR Chemical Shifts (ppm) e.g., CH₃-N, CH₂-O, Pyrrolidine (B122466) ring protons

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules over time and to explore their conformational preferences.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of the resulting structures using molecular mechanics force fields or quantum mechanical methods. The results can be visualized as an energy landscape, where the low-energy regions correspond to the most probable conformations of the molecule.

Molecular Dynamics Simulations (if applicable to non-biological systems)

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in various environments, such as in a solvent or in the gas phase. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the molecule's flexibility, conformational changes over time, and interactions with its surroundings. While often used for biological systems, MD simulations are also valuable for understanding the behavior of small molecules in non-biological contexts.

Structure-Activity Relationship (SAR) Studies (Computational/Theoretical)

Computational Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological or chemical activity. While specific SAR studies for this compound were not found, a theoretical approach would involve generating a set of related molecules with systematic structural modifications.

For each molecule in the set, a variety of molecular descriptors would be calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area, and quantum chemical descriptors like HOMO/LUMO energies and dipole moment.

These descriptors would then be used to build a quantitative structure-activity relationship (QSAR) model, which is a mathematical equation that relates the descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized molecules and to guide the design of compounds with desired properties.

Prediction of Binding Affinities to Theoretical Targets

The prediction of binding affinity is a cornerstone of computational drug design, estimating the strength of the interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. This process often involves molecular docking simulations where the compound is virtually placed into the binding site of a target, and its orientation and interaction energies are calculated.

A thorough review of scientific literature reveals a lack of published studies that have specifically investigated the binding affinities of this compound to any theoretical or known biological targets. Consequently, there is no available data to populate a table of predicted binding affinities for this compound.

Vi. Biological Mechanisms and Interactions of 1 Methyl 2 Pyrrolidinyl Methyl Acetate Non Clinical Focus

Molecular Target Identification and Characterization (In Vitro/Cellular)

The initial characterization of a novel compound involves identifying its molecular targets. Based on its structural similarity to the pyrrolidine (B122466) ring of nicotine (B1678760), (1-Methyl-2-pyrrolidinyl)methyl Acetate (B1210297) is hypothesized to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs).

The interaction between a ligand, such as (1-Methyl-2-pyrrolidinyl)methyl Acetate, and a receptor is defined by its binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding). chemrxiv.orgnih.gov These parameters determine the ligand's affinity (how tightly it binds) and its efficacy (its ability to produce a biological response).

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission. unige.ch The brain contains several subtypes, with α4β2 and α7 being the most prevalent. nih.govresearchgate.net Studies on nicotine analogs, where modifications are made to the pyrrolidinium (B1226570) ring, demonstrate that small structural changes can significantly alter receptor affinity and selectivity. nih.govcncb.ac.cn

For instance, research on esters derived from (S)-(-)-(1-methyl-2-pyrrolidinyl)methanol, the parent alcohol of this compound, shows varying affinities for the α4β2 nAChR subtype. The affinity is highly dependent on the nature of the ester group. A study synthesized a series of compounds to evaluate their binding on human dopamine (B1211576) transporters (h-DAT), human serotonin (B10506) transporters (h-SERT), and α4β2 nAChRs. nih.gov While direct data for the acetate ester is not provided, a related compound with a 2,2-diphenylacetyl ester group showed a binding affinity (Ki) of 1.788 ± 0.378 µM for the α4β2 nAChR. nih.gov This suggests that the (1-methyl-2-pyrrolidinyl)methanol scaffold can effectively interact with the agonist binding site of this receptor. nih.gov

The binding affinity of various ligands related to the core structure of this compound for the α4β2 nAChR is detailed in the table below.

Compound/LigandReceptor SubtypeBinding Affinity (Ki) in µM
Nicotineα4β2 nAChRHigh Affinity (nM range)
Compound 7 ((±)-(1-methyl-2-pyrrolidinyl)ethanol derivative)α4β2 nAChR1.788 ± 0.378

This table is interactive. Click on the headers to sort the data.

The thermodynamics of ligand binding can predict whether a compound will act as an agonist (activating the receptor) or an antagonist (blocking the receptor). chemrxiv.org This is achieved by comparing the binding free energies of the ligand to the active and inactive states of the receptor. chemrxiv.org Such studies have not been performed for this compound, but would be crucial in fully characterizing its interaction with nAChRs.

Given its chemical structure as an acetate ester, this compound is a candidate for interaction with esterase enzymes, most notably acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission. nih.gov

AChE inhibitors are classified as reversible or irreversible. nih.gov

Reversible Inhibitors : These typically bind non-covalently to the enzyme's active site or peripheral sites. Many therapeutic drugs, such as donepezil (B133215) and galantamine, fall into this category. nih.govnih.gov

Irreversible Inhibitors : These form a stable covalent bond with the enzyme, leading to long-lasting inactivation. Organophosphates and some carbamates are examples. nih.gov

The acetate group of this compound could potentially interact with the catalytic site of AChE. However, without direct experimental data, its inhibitory potency and mechanism (competitive, noncompetitive, reversible, or irreversible) remain speculative. Another related enzyme, butyrylcholinesterase (BChE), which also hydrolyzes acetylcholine, could be a secondary target. nih.gov

Cellular Pathway Modulation Studies (In Vitro)

Beyond direct receptor binding, understanding a compound's effect on intracellular signaling pathways is essential. Ligand binding to receptors like nAChRs can trigger a cascade of events within the cell.

While nAChRs are primarily known as ion channels, they can also initiate intracellular signaling through second messengers in a process independent of ion flow. nih.gov Studies on the α4β2 nAChR subtype have elucidated a metabotropic signaling pathway that is likely relevant for ligands such as this compound. nih.gov

This pathway proceeds as follows:

Receptor Activation : Nicotinic stimulation of the α4β2 nAChR recruits β-arrestin1 and the protein 14-3-3η.

Src Kinase Activation : This complex leads to the activation of Src, a non-receptor tyrosine kinase.

Syk Phosphorylation : Activated Src then phosphorylates another tyrosine kinase, Syk.

PLCγ1 Interaction : Phosphorylated Syk interacts with phospholipase C γ1 (PLCγ1).

PKCβII Translocation : This interaction elevates cellular diacylglycerol (DAG) levels, triggering the translocation of protein kinase CβII (PKCβII) to the cell membrane, a marker of its activation.

Positive Feedback : Activated PKCβII can then further enhance Src activation, creating a positive feedback loop that amplifies the signal. nih.gov

This signaling cascade provides a mechanism by which nAChR ligands can exert complex modulatory effects on cell function beyond simple ion channel gating.

In vitro studies using various cell lines are fundamental for investigating the cellular effects of new compounds. For compounds related to this compound, several model systems have been employed.

For example, the structurally related solvent N-methyl-2-pyrrolidone (NMP) has been studied for its anti-inflammatory properties using human monocyte (THP-1) and human umbilical vein endothelial cell (HUVEC) lines. nih.gov In these studies, NMP was shown to increase the expression of the transcription factor Krüppel-like factor 2 (KLF2), which in turn reduced the production of pro-inflammatory cytokines and adhesion molecules. nih.gov

For direct receptor interaction studies, techniques like voltage-clamp analysis in oocytes or mammalian cell lines expressing specific nAChR subtypes are standard. nih.govresearchgate.net These methods allow for the functional characterization of a ligand as an agonist, partial agonist, or antagonist by measuring the electrical currents flowing through the ion channels upon ligand application.

Biochemical Biotransformation Pathways (Non-Human)

Biotransformation, or metabolism, is the process by which a living organism chemically modifies a compound. Understanding these pathways is crucial for determining the fate of a substance in vivo. While no direct metabolic studies on this compound have been published, its likely biotransformation can be predicted based on its chemical structure and studies of related compounds in animal models, such as rats. nih.govnih.gov

The metabolism of this compound in a non-human model would likely involve two main phases:

Phase I: Ester Hydrolysis : The most probable initial metabolic step is the hydrolysis of the ester bond by carboxylesterases, which are abundant in the liver and blood plasma. nih.gov This reaction would yield (1-Methyl-2-pyrrolidinyl)methanol and acetic acid.

Phase II: Oxidation of the Pyrrolidine Ring : Following hydrolysis, the resulting (1-Methyl-2-pyrrolidinyl)methanol would likely undergo further oxidation. Studies on the metabolism of N-methyl-2-pyrrolidone (NMP) in rats show that the pyrrolidone ring is susceptible to oxidation, leading to the formation of hydroxylated metabolites. europa.eu A similar process could occur with the pyrrolidine ring of the alcohol metabolite.

The table below outlines the proposed biotransformation pathway.

Metabolic StepEnzyme ClassPrecursorResulting Metabolite(s)
Phase I
Ester HydrolysisCarboxylesterasesThis compound(1-Methyl-2-pyrrolidinyl)methanol + Acetic Acid
Phase II
Ring OxidationCytochrome P450 Oxidases(1-Methyl-2-pyrrolidinyl)methanolHydroxylated derivatives of (1-Methyl-2-pyrrolidinyl)methanol

This table outlines the predicted metabolic fate of this compound in non-human models based on its chemical structure.

Enzymatic Degradation and Metabolism in Model Systems

The enzymatic degradation of this compound in non-clinical model systems is anticipated to primarily initiate through the hydrolysis of its ester bond. This reaction would be catalyzed by non-specific esterases, a broad class of enzymes responsible for cleaving ester linkages, resulting in the formation of (1-Methyl-2-pyrrolidinyl)methanol and acetic acid. While direct studies on this compound are not extensively documented in the available literature, the enzymatic hydrolysis of acetate esters is a well-understood biochemical transformation. Hydrolases, including lipases and esterases from various origins, are known to catalyze the resolution of racemic alcohols through the enantioselective hydrolysis of their corresponding esters. redalyc.org For instance, esterases from animal liver acetone (B3395972) powders have been effectively used for this purpose. redalyc.org

Following the initial hydrolysis, the resulting (1-Methyl-2-pyrrolidinyl)methanol would likely undergo further metabolism. The metabolic pathways for N-methyl-2-pyrrolidone (NMP), a structurally similar compound, have been studied, providing a relevant model. The metabolism of NMP is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Specifically, CYP2E1 has been identified as playing a role in the initial steps of NMP metabolism in rats. nih.gov In in-vitro studies using human liver microsomes, the formation of 5-hydroxy-N-methylpyrrolidone (5-HNMP) from NMP was observed, a reaction that was inhibited by a monoclonal antibody against CYP2E1. nih.gov Research on other pyrrolidine derivatives has also implicated CYP enzymes, such as CYP2D6, CYP2C19, and CYP1A2, in their metabolism. nih.gov

The enzymatic processes involved in the degradation of this compound and its subsequent metabolites are detailed in the table below, based on analogous compounds.

Enzyme ClassSpecific Enzyme (Model System)Substrate (Analogous)Metabolic Action
EsteraseLiver Acetone Powders (Animal)N-protected 2-Hydroxymethylpiperidine AcetatesHydrolysis of acetate ester
Cytochrome P450CYP2E1 (Rat, Human Liver Microsomes)N-methyl-2-pyrrolidone (NMP)Hydroxylation
Cytochrome P450CYP2D6, CYP2C19, CYP1A2 (Human Liver Microsomes)4'-methyl-alpha-pyrrolidinobutyrophenone (MPBP)Hydroxylation

Identification of Biological Metabolites (Non-Clinical)

In studies with rats, several urinary metabolites of NMP have been identified. europa.eu The most abundant of these are 5-hydroxy-N-methylpyrrolidone (5-HNMP) and 3-hydroxy-N-methylpyrrolidone. europa.eu Further research in rats has also identified N-methylsuccinimide (MSI) and 2-hydroxy-N-methylsuccinimide (2-HMSI) in both plasma and urine. nih.gov In one study, approximately 48% of the administered dose of NMP was recovered in the urine as 5-HNMP and 2-5% as 2-HMSI. nih.gov Another metabolite, 2-pyrrolidone (2-P), has also been identified. nih.govresearchgate.net

These findings from non-clinical model systems suggest that the metabolic pathway for the pyrrolidine moiety of this compound would likely involve hydroxylation at various positions on the pyrrolidine ring, followed by further oxidation. The table below summarizes the identified metabolites of the analogous compound, N-methyl-2-pyrrolidone.

MetaboliteAbbreviationModel SystemReference
5-hydroxy-N-methylpyrrolidone5-HNMPRat europa.eunih.gov
3-hydroxy-N-methylpyrrolidone-Rat europa.eu
N-methylsuccinimideMSIRat nih.gov
2-hydroxy-N-methylsuccinimide2-HMSIRat nih.gov
2-pyrrolidone2-PRat nih.govresearchgate.net

Vii. Environmental Fate and Degradation of 1 Methyl 2 Pyrrolidinyl Methyl Acetate

Photodegradation Mechanisms

No studies were identified that investigated the photodegradation of (1-Methyl-2-pyrrolidinyl)methyl Acetate (B1210297). Therefore, information regarding the influence of the light spectrum and intensity on its degradation and the identification of its photolytic products is not available.

Biotic Degradation in Environmental Matrices

There is no available research on the microbial degradation pathways of (1-Methyl-2-pyrrolidinyl)methyl Acetate. Similarly, studies detailing the biodegradation kinetics of this compound in soil and water systems could not be located.

Chemical Stability in Environmental Contexts

Data on the chemical stability of this compound under various environmental conditions, such as differing pH, temperature, and oxidative environments, are not present in the reviewed scientific literature.

Due to the absence of research data for this compound, the creation of data tables and a detailed article as per the requested outline is not possible at this time. Further scientific investigation into the environmental behavior of this specific compound is required to address these knowledge gaps.

Viii. Future Directions in 1 Methyl 2 Pyrrolidinyl Methyl Acetate Research

Advancements in Asymmetric Synthesis

The presence of a stereocenter at the 2-position of the pyrrolidine (B122466) ring means that (1-Methyl-2-pyrrolidinyl)methyl Acetate (B1210297) can exist as two distinct enantiomers, (R) and (S). As the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic methods is a critical area for future research. Current asymmetric syntheses of substituted pyrrolidines often have drawbacks such as requiring cryogenic temperatures or pyrophoric reagents. whiterose.ac.uk Future work could focus on developing more efficient and practical catalytic asymmetric methods.

Key research objectives in this area would include:

Development of Novel Catalytic Systems: Exploring new chiral catalysts, such as chiral phosphoric acids or metal complexes, to achieve high enantioselectivity in the synthesis of the key intermediate, (1-Methyl-2-pyrrolidinyl)methanol, prior to acetylation. Methodologies like the asymmetric 'clip-cycle' synthesis, which has been successful for other N-methyl pyrrolidine alkaloids, could be adapted. whiterose.ac.uk

Biocatalysis: Investigating the use of enzymes, such as ene-reductases or lipases, for the stereoselective reduction of precursors or the kinetic resolution of racemic mixtures. mdpi.com Enzyme-catalyzed processes often offer high enantiomeric excess (ee) under mild reaction conditions.

High-Yielding Pathways: Optimizing reaction conditions to maximize chemical yield while maintaining high stereochemical purity. This involves a systematic study of solvents, temperatures, and catalyst loadings.

Potential Asymmetric StrategyCatalyst/Reagent TypePotential AdvantagesResearch Goal
Catalytic Asymmetric HydrogenationChiral Rhodium or Ruthenium ComplexesHigh atom economy, well-established methodology.Achieve >99% ee for the chiral pyrrolidine core.
Organocatalytic CyclizationChiral Phosphoric Acids or Proline DerivativesMetal-free, lower toxicity, operational simplicity. whiterose.ac.ukDevelop a one-pot synthesis from acyclic precursors.
Enzymatic Reduction/ResolutionEne-reductases, Ketoreductases, LipasesHigh stereoselectivity, mild conditions, green chemistry. mdpi.comIsolate single enantiomers with high optical purity.

Refinement of Analytical Methodologies

To support synthetic efforts and potential mechanistic studies, robust and highly sensitive analytical methods are required for the detection, quantification, and chiral separation of (1-Methyl-2-pyrrolidinyl)methyl Acetate. Future research should aim to develop and validate methods capable of analyzing the compound in complex matrices.

Prospective areas for development include:

Chromatographic Techniques: Developing optimized methods using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For N-methyl-2-pyrrolidone (NMP), a related compound, HPLC coupled with tandem mass spectrometry (MS/MS) has proven effective for quantification in biological matrices. fda.gov A similar approach could be tailored for this compound.

Advanced Detection: Coupling chromatographic systems with high-resolution mass spectrometry (HRMS) to enable precise mass determination and structural elucidation of the parent compound and any potential metabolites or degradants. The use of multiple reaction monitoring (MRM) mode in MS/MS can provide excellent sensitivity and specificity. fda.gov

Chiral Separation: Establishing reliable methods for separating the (R) and (S) enantiomers using chiral stationary phases (CSPs) in either GC or HPLC systems. This is essential for studying the stereospecific properties and synthesis of the compound.

Sample Preparation: Innovating sample preparation techniques, such as headspace solid-phase microextraction (HS-SPME), to enhance detection limits and simplify the analysis of trace amounts of the compound. nih.gov

MethodologyDetectorFuture Refinement Objective
Gas Chromatography (GC)Flame Ionization Detector (FID) or Mass Spectrometry (MS)Optimization of column and temperature programs for separation from impurities.
High-Performance Liquid Chromatography (HPLC)UV-Vis or Tandem Mass Spectrometry (MS/MS)Achieve lower limits of detection (LOD) in the sub-µg/L range. nih.gov
Chiral HPLC/GCMass Spectrometry (MS) or Photodiode Array (PDA)Baseline resolution of (R) and (S) enantiomers for accurate enantiomeric excess determination.

Integration of Advanced Computational Approaches

Computational chemistry offers powerful tools for predicting molecular properties, elucidating reaction mechanisms, and guiding experimental design, thereby accelerating research and reducing resource expenditure. escholarship.orgnih.gov Future studies on this compound would benefit significantly from the integration of these in silico approaches.

Key computational investigations could include:

Quantum Mechanical Calculations: Employing Density Functional Theory (DFT) to model the electronic structure, conformational landscape, and spectroscopic properties (e.g., NMR, IR) of the molecule. nih.gov DFT can also be used to calculate reaction barriers and transition states, providing mechanistic insights into its synthesis. mdpi.com

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in different solvent environments or its interaction with potential biological targets (e.g., enzymes, receptors) to understand binding modes and affinities.

Property Prediction: Using quantitative structure-activity relationship (QSAR) models and other cheminformatics tools to predict physicochemical properties and potential biological activities in a non-clinical context.

Hirshfeld Surface Analysis: For the solid-state characterization, this technique can be used to analyze and visualize intermolecular interactions within a crystal lattice, providing insights into crystal packing. nih.gov

Computational MethodApplication for this compoundAnticipated Insight
Density Functional Theory (DFT)Modeling reaction pathways for synthesis; Predicting spectroscopic data. mdpi.comUnderstanding reaction mechanisms and confirming molecular structure.
Molecular Docking & MD SimulationSimulating interactions with potential enzyme active sites.Identification of potential biological targets and binding affinity.
ADME Prediction ModelsPredicting non-clinical pharmacokinetic properties (e.g., absorption, metabolism). nih.govGuiding the design of future in vitro and mechanistic studies.

Exploration of Novel Biological Mechanisms (Mechanistic, non-clinical)

The pyrrolidine moiety is a well-known pharmacophore found in compounds that interact with the central nervous system. For instance, various pyrovalerone analogs, which contain a 2-pyrrolidinyl group, are potent inhibitors of monoamine transporters. nih.gov Future non-clinical research could explore whether this compound exhibits similar or novel biological activities.

Future mechanistic studies could focus on:

Receptor and Transporter Screening: Performing in vitro binding and uptake inhibition assays to evaluate the interaction of the compound with a panel of neurotransmitter receptors and transporters, particularly the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov

Enzyme Inhibition Assays: Screening the compound against a range of enzymes to identify potential inhibitory activity. This could uncover unexpected mechanisms of action.

Cell-Based Functional Assays: Utilizing cell culture models to investigate the functional consequences of any identified molecular interactions, such as changes in intracellular signaling pathways or neurotransmitter release, without any connection to therapeutic use.

Potential Biological TargetExperimental Approach (In Vitro)Mechanistic Question
Monoamine Transporters (DAT, NET, SERT)Radioligand binding assays; Synaptosomal uptake assays. nih.govDoes the compound bind to and/or inhibit the function of these transporters?
Acetylcholinesterase (AChE)Ellman's assay or equivalent enzymatic activity assay.Could the compound act as an inhibitor of AChE, a common target for carbamates? mdpi.com
Cytochrome P450 EnzymesMetabolic stability assays using liver microsomes.How is the compound metabolized, and does it inhibit key metabolic enzymes?

Sustainable Chemical Production and Degradation Strategies

Aligning with the principles of green chemistry, future research should prioritize the development of sustainable methods for both the synthesis and degradation of this compound.

Key directions for sustainable chemistry include:

Bio-based Feedstocks: Investigating synthetic routes that start from renewable resources. For example, a sustainable pathway for NMP has been developed from γ-aminobutyric acid (GABA), which can be derived from plant proteins. rsc.org A similar bio-based strategy could be envisioned for producing the (1-Methyl-2-pyrrolidinyl)methanol precursor.

Green Synthesis Conditions: Employing environmentally benign solvents, exploring solvent-free reaction conditions, and utilizing recyclable catalysts to minimize waste and environmental impact. thieme-connect.de The use of continuous-flow reactors could also enhance safety and efficiency compared to traditional batch processes. rsc.org

Biodegradation Studies: Assessing the biodegradability of the compound using microbial cultures. Studies on NMP have shown that it can be degraded by various bacteria, such as those from the Pseudomonas and Rhodococcus genera. researchgate.net Similar research could identify microorganisms capable of metabolizing this compound, providing a basis for potential bioremediation strategies.

StrategyApproachPotential Benefit
Sustainable SynthesisUse of bio-derived precursors like γ-aminobutyric acid (GABA). rsc.orgReduced reliance on fossil fuel-based starting materials.
Green CatalysisEmploying recyclable ionic liquids or organocatalysts. thieme-connect.deMinimized catalyst waste and potential for process intensification.
BiodegradationScreening for microbial strains capable of metabolizing the compound. researchgate.netDevelopment of environmentally friendly disposal or remediation methods.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for (1-Methyl-2-pyrrolidinyl)methyl Acetate, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using N-methylpyrrolidone (NMP) and potassium acetate as a catalyst. For example, reacting (2-chloro-1,1-dimethyl-ethyl)-benzene with potassium acetate in NMP at 160–165°C yields the ester product . Higher temperatures (e.g., 200°C) may accelerate reaction kinetics but require careful control to avoid side reactions . Key factors include catalyst concentration, solvent purity, and reaction duration. Post-synthesis purification involves vacuum distillation (120–135°C) to isolate the product .

Q. Which analytical techniques are optimal for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • GC-MS : Used to identify volatile components and confirm molecular weight via fragmentation patterns. For instance, Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S) (a structurally related compound) was detected in ethyl acetate extracts using GC-MS retention times and spectral matching .
  • HPLC : Effective for purity analysis; methods from pharmaceutical impurity profiling (e.g., EP/JP standards) can be adapted, using C18 columns and UV detection at 210–254 nm .
  • Physical Properties : Boiling point (605°C at 760 mmHg) and refractive index (1.678) serve as secondary validation .

Advanced Research Questions

Q. How does this compound participate in acetoacetyl-CoA metabolism, and what isotopic labeling strategies validate its metabolic incorporation?

  • Methodological Answer : The compound contributes to the biosynthesis of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutyrate, a precursor in acetoacetyl-CoA pathways. Isotopic labeling with ¹³C-acetate can trace carbon flux into acetyl-CoA derivatives. Enrichment patterns in C3T (carboxyl carbon) versus C(2–4)T positions reveal metabolic bottlenecks, analyzed via NMR or mass spectrometry .

Q. What methodological challenges arise in evaluating the antimicrobial activity of this compound in plant extracts, and how can bioassay-guided fractionation improve specificity?

  • Methodological Answer : Challenges include matrix interference from co-extracted compounds (e.g., terpenoids, alkaloids). Bioassay-guided fractionation involves:

  • Step 1 : Extract preparation using ethyl acetate (broad-spectrum solubility) .
  • Step 2 : Activity screening against biofilm-forming pathogens (e.g., E. coli ATCC 25922) via microdilution assays .
  • Step 3 : GC-MS or LC-MS/MS to correlate activity with specific compounds, such as Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S) .

Q. How can researchers resolve contradictions in reported synthesis yields for this compound under varying thermal conditions?

  • Methodological Answer : Discrepancies between 160–165°C and 200°C protocols may stem from competing reaction pathways (e.g., decomposition or isomerization). Systematic analysis includes:

  • Kinetic Studies : Monitoring reaction progress via TLC or in situ IR spectroscopy.
  • Byproduct Identification : Using high-resolution MS to detect side products like NMP derivatives.
  • Design of Experiments (DoE) : Optimizing temperature, catalyst loading, and solvent ratios to maximize yield while minimizing impurities.

Q. What strategies are recommended for assessing the receptor-binding affinity of this compound derivatives in neurological studies?

  • Methodological Answer : Derivatives like eletriptan (containing the (1-Methyl-2-pyrrolidinyl)methyl group) bind to 5-HT₁B/₁D receptors. Methods include:

  • Radioligand Binding Assays : Using ³H-labeled ligands to measure displacement in brain homogenates .
  • Molecular Dynamics Simulations : Modeling interactions with receptor active sites to guide structural modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.